Carboxymethylflavin

Übersicht

Beschreibung

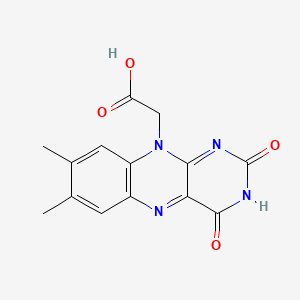

Carboxymethylflavin is an isoalloxazine derivative and an intermediate in the photolysis of riboflavin (vitamin B2). It is known for its biochemical importance, photosensitivity, and pharmaceutical applications. The compound is formed through the photooxidation of riboflavin in both aqueous and organic solvents .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Carboxymethylflavin is synthesized through the photooxidation of riboflavin. The process involves exposing riboflavin to UV or visible light in aqueous or organic solvents. The photolysis of riboflavin leads to the formation of formylmethylflavin, which further undergoes oxidation to produce this compound .

Industrial Production Methods:

Analyse Chemischer Reaktionen

Types of Reactions: Carboxymethylflavin undergoes several types of reactions, including:

Photolysis: In acid solutions, it degrades to lumichrome.

Alkaline Hydrolysis: This reaction cleaves the isoalloxazine ring, producing 1,2-dihydro-1-methyl-2-keto-3-quinoxaline carboxylic acid and 1,2,3,4-tetrahydro-1-methyl-2,3-dioxoquinoxaline.

Common Reagents and Conditions:

Acidic Conditions: Photolysis in acidic solutions leads to the formation of lumichrome.

Alkaline Conditions: Photolysis in alkaline solutions results in lumichrome and lumiflavin, along with other degradation products.

Major Products:

Lumichrome: Formed in both acidic and alkaline conditions.

Lumiflavin: Formed in alkaline conditions.

1,2-Dihydro-1-methyl-2-keto-3-quinoxaline carboxylic acid and 1,2,3,4-tetrahydro-1-methyl-2,3-dioxoquinoxaline: Products of alkaline hydrolysis.

Wissenschaftliche Forschungsanwendungen

Photolytic Behavior

CMF is primarily studied for its photolytic properties, which involve its degradation under light exposure. The degradation products of CMF include lumichrome (LC), lumiflavin (LF), 1,2-dihydro-1-methyl-2-keto-3-quinoxaline carboxylic acid (KA), and 1,2,3,4-tetrahydro-1-methyl-2,3-dioxoquinoxaline (DQ). The photolysis of CMF occurs differently in acidic and alkaline solutions:

- Acidic Solutions : In acidic conditions, CMF degrades to lumichrome through a second-order reaction mechanism. The rate constants for this reaction range from to at pH levels between and .

- Alkaline Solutions : In alkaline conditions, CMF undergoes hydrolysis leading to multiple products including lumichrome and lumiflavin via first-order reactions. The rate constants for these reactions at pH levels from to range from to .

The implications of these findings are significant for the formulation and stability of pharmaceuticals that contain flavins, as solvent polarity and pH can greatly influence the stability and shelf-life of drug formulations.

Spectrofluorimetric Assays

A notable application of CMF is in the development of spectrofluorimetric methods for the simultaneous assay of CMF and its hydrolytic products. These methods leverage the distinct fluorescence characteristics of CMF and its degradation products under UV light. The assay allows for accurate monitoring of the degradation process in real-time, which is crucial for quality control in pharmaceutical applications .

Table 1: Spectrofluorimetric Characteristics of CMF and Its Products

| Compound | Fluorescence Color | Detection Method |

|---|---|---|

| This compound | Yellow-Green | UV Fluorescence |

| Lumichrome | Sky Blue | UV Fluorescence |

| Lumiflavin | Yellow | UV Fluorescence |

| 1,2-Dihydro-1-methyl-2-keto-3-quinoxaline carboxylic acid | Blue | UV Fluorescence |

| 1,2,3,4-Tetrahydro-1-methyl-2,3-dioxoquinoxaline | Blue | UV Fluorescence |

Therapeutic Potential

Emerging research suggests potential therapeutic applications for CMF due to its role in redox reactions within biological systems. As a flavin derivative, it may participate in electron transfer processes that are essential for various enzymatic reactions. This property could be harnessed in developing novel drugs that target metabolic pathways or enhance cellular energy production.

Wirkmechanismus

The mechanism of action of carboxymethylflavin involves its photodegradation and hydrolysis pathways:

Vergleich Mit ähnlichen Verbindungen

Carboxymethylflavin is compared with other isoalloxazine derivatives such as:

Riboflavin (Vitamin B2): The parent compound from which this compound is derived.

Formylmethylflavin: An intermediate in the photolysis of riboflavin, which further oxidizes to form this compound.

Lumichrome and Lumiflavin: Degradation products of this compound under photolytic conditions.

Uniqueness: this compound is unique due to its specific formation pathway and its role as an intermediate in the photolysis of riboflavin. Its degradation products and reaction pathways provide valuable insights into the stability and reactivity of isoalloxazine derivatives .

Biologische Aktivität

Carboxymethylflavin (CMF) is a derivative of riboflavin (vitamin B2) that has garnered attention due to its unique biological activities and photochemical properties. This article synthesizes current research findings on the biological activity of CMF, focusing on its photolysis, interaction with other compounds, and potential applications in various fields.

Overview of this compound

CMF is primarily recognized as an intermediate in the photolysis of riboflavin. It exhibits distinct behavior under different pH conditions, leading to the formation of various photoproducts such as lumichrome (LC) and lumiflavin (LF) . Understanding the biological activity of CMF necessitates a detailed examination of its chemical transformations and interactions within biological systems.

Photolysis of this compound

Photodegradation Mechanisms

CMF undergoes photodegradation when exposed to light, particularly in aqueous and organic solvents. The degradation pathways vary significantly based on the pH of the solution:

- Acidic Conditions: CMF is primarily converted to lumichrome.

- Alkaline Conditions: It degrades to both lumichrome and lumiflavin, alongside other products like 1,2-dihydro-1-methyl-2-keto-3-quinoxaline carboxylic acid (KA) and 1,2,3,4-tetrahydro-1-methyl-2,3-dioxoquinoxaline (DQ) .

The kinetics of these reactions reveal that the formation of lumichrome in acidic solutions follows a second-order reaction mechanism, while the reactions in alkaline conditions exhibit first-order kinetics. The rate constants for these reactions vary with pH, indicating that CMF's stability and reactivity are highly dependent on environmental conditions .

Table 1: Rate Constants for Photolysis of CMF at Different pH Levels

| pH Level | Rate Constant (M⁻¹ s⁻¹) |

|---|---|

| 2.0 | 1.13 |

| 5.0 | 1.79 |

| 7.0 | 2.45 |

Biological Implications

Antioxidant Activity

Research indicates that flavin derivatives, including CMF, possess antioxidant properties that can mitigate oxidative stress in biological systems. This activity is crucial as oxidative stress is linked to various diseases, including cancer and neurodegenerative disorders . Flavins can act as electron donors in redox reactions, contributing to cellular defense mechanisms against reactive oxygen species (ROS).

Enzymatic Reactions

CMF may also function as a cofactor in enzymatic reactions similar to riboflavin derivatives like flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD). These cofactors are integral to numerous metabolic pathways involving carbohydrate metabolism, amino acid metabolism, and lipid oxidation . The structural modifications in CMF compared to riboflavin could influence its binding affinity and efficacy as a cofactor.

Case Studies

Case Study 1: Photolytic Stability

A study investigated the stability of CMF under varying light conditions and found that its degradation products retained significant biological activity. Lumichrome has been shown to exhibit neuroprotective effects in cell culture models, suggesting that even after degradation, some products derived from CMF may have therapeutic potential .

Case Study 2: Antioxidant Properties

Another research effort focused on evaluating the antioxidant capacity of CMF compared to other flavins. Results demonstrated that CMF exhibited comparable or superior antioxidant activity relative to riboflavin, particularly under conditions mimicking physiological oxidative stress .

Eigenschaften

IUPAC Name |

2-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O4/c1-6-3-8-9(4-7(6)2)18(5-10(19)20)12-11(15-8)13(21)17-14(22)16-12/h3-4H,5H2,1-2H3,(H,19,20)(H,17,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDXDAXTZMKMJOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60175304 | |

| Record name | Carboxymethylflavin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60175304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21079-31-2 | |

| Record name | Carboxymethylflavin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021079312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carboxymethylflavin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60175304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the major photodegradation products of riboflavin in the presence of phosphate ions, and how are they quantified?

A1: When riboflavin is exposed to light in a phosphate buffer solution, it undergoes both photoaddition and normal photolysis reactions. This process yields several products, with the major ones being:

Q2: What is the impact of complexing agents like borate and caffeine on the photodegradation of riboflavin?

A3: Both borate and caffeine demonstrate an inhibitory effect on riboflavin photodegradation. Research indicates that borate ions interact with the ribityl side chain of riboflavin, forming a complex that hinders the photolysis process []. Similarly, caffeine interacts with riboflavin, leading to monomeric interactions and complex formation. This complexation is particularly notable around a pH of 6, suggesting a potential stabilization strategy for the vitamin [].

Q3: Can you describe an analytical method used to study the photolysis of cyanocobalamin in the presence of other vitamins?

A4: Thin-layer chromatography (TLC) has been successfully employed to investigate the photolysis of cyanocobalamin in solutions containing various B vitamins (thiamine HCl, riboflavin, nicotinamide, and pyridoxine HCl) and vitamin C (ascorbic acid) []. After photolysis, the degraded solutions are subjected to TLC using different solvent systems. By comparing the Rf values of the separated components with those of known standards, researchers can identify the vitamins and their photoproducts. This approach enables the analysis of complex mixtures resulting from photodegradation processes.

Q4: What spectroscopic techniques are used to characterize Carboxymethylflavin and its related compounds?

A5: Spectrofluorimetry plays a crucial role in studying CMF and its derivatives. This technique relies on the fluorescent properties of these compounds. By analyzing the excitation and emission spectra, scientists can identify and quantify these molecules in solution [, ]. For instance, CMF, lumichrome (LC), lumiflavin (LF), and other related compounds each exhibit distinct fluorescence maxima, allowing for their simultaneous determination in a mixture []. This method's sensitivity makes it particularly suitable for studying photodegradation processes where these compounds are present at low concentrations.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.